(6R)-ML753286

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H25N3O3 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C20H25N3O3/c1-10(2)7-16-18-14(13-6-5-12(26-4)8-15(13)22-18)9-17-19(24)21-11(3)20(25)23(16)17/h5-6,8,10-11,16-17,22H,7,9H2,1-4H3,(H,21,24)/t11-,16+,17+/m0/s1 |

InChI Key |

XDVXQQDQFWVCAU-YMRXKLBXSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@H](CC3=C([C@H]2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Canonical SMILES |

CC1C(=O)N2C(CC3=C(C2CC(C)C)NC4=C3C=CC(=C4)OC)C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of (6R)-ML753286

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. As an analog of the known BCRP inhibitor Ko143, this compound demonstrates high efficacy in blocking the efflux of BCRP substrate drugs, thereby reversing multidrug resistance in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory profile, the experimental protocols used for its characterization, and its relationship with key cellular signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter protein. BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively efflux a wide range of xenobiotics, including many chemotherapeutic agents, from the cell. This efflux activity reduces the intracellular concentration of these drugs, leading to decreased efficacy and the development of multidrug resistance in cancer.

This compound, as a selective inhibitor, binds to BCRP and prevents the transport of its substrates. This leads to an increased intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic effects in BCRP-overexpressing cancer cells. Preclinical studies have confirmed that ML753286 is a potent inhibitor of BCRP and is selective over other clinically relevant transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs).[1]

Quantitative Data

The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Notes |

| IC50 | 0.6 µM | BCRP-mediated transport inhibition | IC50 represents the concentration of this compound required to inhibit 50% of BCRP transport activity.[2] |

| Transporter | IC50 (µM) | Selectivity vs. BCRP |

| BCRP | 0.6 | - |

| P-gp | >30 | >50-fold |

| OATP | 39.0 | ~65-fold |

Signaling Pathways

While this compound directly targets the BCRP transporter, its activity is relevant to cellular signaling pathways that regulate BCRP expression and function. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of BCRP. Activation of the PI3K/Akt pathway can lead to increased BCRP expression and its translocation to the plasma membrane, thereby enhancing drug efflux and resistance.

By inhibiting BCRP, this compound can counteract the resistance phenotype promoted by the PI3K/Akt pathway. Therefore, in a therapeutic context, the efficacy of this compound may be enhanced in tumors with activated PI3K/Akt signaling and high BCRP expression.

References

An In-Depth Technical Guide to (6R)-ML753286: A Selective Breast Cancer Resistance Protein (BCRP) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-ML753286 is a potent and selective, orally active small molecule inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2). As an analogue of the well-characterized BCRP inhibitor Ko143, this compound has demonstrated significant potential in preclinical studies for its ability to reverse BCRP-mediated multidrug resistance and modulate the pharmacokinetics of BCRP substrate drugs. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanism of action, experimental protocols, and available preclinical data for this compound, intended to support further research and development efforts.

Core Compound Information

Chemical Identity

This compound is a specific stereoisomer of ML753286. Its chemical structure and properties are detailed below.

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₃O₃ |

| Molecular Weight | 355.43 g/mol |

| SMILES | C[C@H]1C(N2--INVALID-LINK--CC3=C(NC4=C3C=CC(OC)=C4)[C@H]2CC(C)C)=O |

| Synonyms | Ko143 analog |

Physicochemical Properties

This compound is characterized by high membrane permeability, a critical attribute for oral bioavailability and interaction with its intracellular target.[1] It has shown stability in plasma across different species, suggesting a favorable profile for in vivo studies.[1]

Mechanism of Action: BCRP Inhibition

This compound functions as a selective inhibitor of the BCRP efflux pump. BCRP is an ATP-dependent transporter highly expressed in various tissues including the gastrointestinal tract, liver, and the blood-brain barrier, where it plays a crucial role in limiting the absorption and distribution of a wide range of xenobiotics, including many anticancer drugs.

By binding to BCRP, this compound allosterically or competitively inhibits the transporter's ability to bind and efflux its substrates. This leads to an increased intracellular concentration of co-administered BCRP substrate drugs, thereby potentially overcoming multidrug resistance in cancer cells or enhancing the oral bioavailability and systemic exposure of therapeutic agents.

The inhibitory potency of this compound against BCRP has been determined to be an IC₅₀ of 0.6 μM.[2]

Signaling Pathways Associated with BCRP

The expression and activity of BCRP are regulated by complex signaling networks within the cell. Inhibition of BCRP by molecules like this compound can have downstream effects on these pathways, and conversely, the status of these pathways can influence the efficacy of BCRP inhibitors.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and drug resistance. Activation of this pathway has been linked to the upregulation of BCRP expression. Therefore, inhibition of BCRP by this compound in cancer cells may synergize with therapies targeting the PI3K/Akt pathway.

Caption: PI3K/Akt pathway leading to BCRP expression and its inhibition by this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade involved in cell proliferation and survival. Activation of the MAPK/ERK pathway can also modulate BCRP expression, contributing to drug resistance.

Caption: MAPK/ERK pathway influencing BCRP expression and its inhibition by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections outline standardized methodologies for key in vitro assays.

BCRP Inhibition Assay (Vesicular Transport)

This assay directly measures the ability of a test compound to inhibit BCRP-mediated transport of a known substrate into inside-out membrane vesicles.

Caption: Workflow for the BCRP vesicular transport inhibition assay.

Methodology:

-

Preparation: Prepare inside-out membrane vesicles from cells overexpressing human BCRP.

-

Reaction Mixture: In a 96-well plate, combine the membrane vesicles (typically 5-10 µg of protein) with a known BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate at a concentration below its Km).

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor (e.g., Ko143) and a vehicle control.

-

Initiation: Initiate the transport reaction by adding ATP. A control without ATP is included to determine passive diffusion.

-

Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) during which transport is linear.

-

Termination: Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the reaction medium.

-

Quantification: Wash the filters to remove non-transported substrate. Measure the amount of radiolabeled substrate trapped inside the vesicles using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound relative to the control and determine the IC₅₀ value by non-linear regression analysis.

Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for assessing intestinal drug permeability and identifying substrates and inhibitors of efflux transporters like BCRP.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell™ inserts for 21-28 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a paracellular marker like Lucifer Yellow.

-

Assay Setup:

-

A to B Transport (Apical to Basolateral): Add the test compound, this compound, to the apical (donor) chamber and fresh assay buffer to the basolateral (receiver) chamber.

-

B to A Transport (Basolateral to Apical): Add the test compound to the basolateral (donor) chamber and fresh assay buffer to the apical (receiver) chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

-

Analysis: Quantify the concentration of this compound in the samples using a suitable analytical method, typically LC-MS/MS.

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) in both directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

-

Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is indicative of active efflux. To confirm BCRP-mediated efflux, the assay can be repeated in the presence of a known BCRP inhibitor.

-

Preclinical Data

In Vitro ADME Profile of ML753286

Preclinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of ML753286.

| Parameter | Result | Species |

| BCRP Inhibition (IC₅₀) | 0.6 µM | Human |

| Permeability | High | Caco-2 |

| Efflux Substrate | No | Caco-2 |

| Metabolic Stability | Low to medium clearance | Rodent and Human Liver S9 |

| Plasma Stability | Stable | Cross-species |

Data for ML753286 (racemate or unspecified isomer)[1]

In Vivo Pharmacokinetics and Efficacy of ML753286

In vivo studies in rodents have demonstrated the ability of ML753286 to inhibit BCRP function.

| Species | Route | Dose | Effect |

| Mice | Oral | 50-300 mg/kg | Inhibition of BCRP function |

| Mice | Intravenous | 20 mg/kg | Inhibition of BCRP function |

| Rats | Oral | 25 mg/kg | Inhibition of BCRP function |

Data for ML753286 (racemate or unspecified isomer)[1]

These studies show that orally or intravenously administered ML753286 can effectively inhibit BCRP in vivo, leading to increased oral absorption and reduced clearance of a BCRP substrate, sulfasalazine.[1]

Conclusion

This compound is a promising, selective BCRP inhibitor with favorable preclinical characteristics, including high permeability and in vivo efficacy. Its ability to modulate the function of a key drug efflux transporter makes it a valuable tool for research into overcoming multidrug resistance in oncology and for improving the pharmacokinetic properties of a wide range of therapeutic agents. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.

References

(6R)-ML753286 as a BCRP Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily. It is an efflux transporter that plays a crucial role in the disposition of a wide range of xenobiotics, including many therapeutic agents. The overexpression of BCRP in cancer cells is a significant mechanism of multidrug resistance (MDR), limiting the efficacy of anticancer drugs. Consequently, the development of potent and selective BCRP inhibitors is a key strategy to overcome MDR and improve therapeutic outcomes. This technical guide provides an in-depth overview of ML753286, with a focus on the (6R) enantiomer, as a potent inhibitor of BCRP.

Core Compound Profile: ML753286

ML753286 is a potent and selective BCRP inhibitor, identified as an analog of Ko143.[1][2] It exhibits significantly improved pharmacokinetic properties compared to its parent compound, making it a valuable tool for in vitro and in vivo studies of BCRP function.[2][3]

Quantitative Data on BCRP Inhibition and Pharmacokinetics

The following tables summarize the key quantitative data for ML753286, primarily based on studies of the (S)-enantiomer or the unspecified mixture. One vendor source attributes the same IC50 value to the (6R)-isomer, though the primary research has not been found to corroborate this specific data point.

| Parameter | Value | Notes | Reference |

| BCRP IC50 | 0.6 µM | Measured on BCRP efflux transporter. | [3] |

| Property | Observation | Species | Reference |

| Selectivity | No significant inhibition of P-glycoprotein (P-gp), Organic Anion-Transporting Polypeptide (OATP), or major Cytochrome P450s (CYPs). | In vitro | [2] |

| Permeability | High | In vitro | [2] |

| Efflux Transporter Substrate | No | In vitro | [2] |

| Metabolic Stability | Low to medium clearance in liver S9 fractions. Stable in plasma. | Rodent, Human | [2] |

| Pharmacokinetics (in vivo) | Lower clearance and higher bioavailability compared to Ko143. | Rats | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed descriptions of common experimental protocols used to characterize BCRP inhibitors like ML753286.

BCRP Inhibition Assay (Vesicular Transport Assay)

This assay directly measures the ability of a test compound to inhibit the transport of a known BCRP substrate into inside-out membrane vesicles overexpressing BCRP.

Materials:

-

Inside-out membrane vesicles from cells overexpressing human BCRP (e.g., Sf9 or HEK293 cells).

-

A fluorescent or radiolabeled BCRP probe substrate (e.g., [³H]-Estrone-3-sulfate, Prazosin, Rosuvastatin, or Lucifer Yellow).[2][4]

-

Test compound: (6R)-ML753286.

-

Positive control inhibitor (e.g., Ko143).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ATP).

-

Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader.

Procedure:

-

Compound Preparation: Prepare a dilution series of this compound and the positive control in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the BCRP-expressing membrane vesicles, the probe substrate, and either the test compound, positive control, or vehicle (DMSO).

-

Initiation of Transport: Initiate the transport reaction by adding ATP to the wells. For background controls, ATP is omitted.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).

-

Termination of Reaction: Stop the reaction by adding an ice-cold stop buffer and rapidly filtering the mixture through a filter plate to trap the vesicles.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound substrate.

-

Quantification:

-

For radiolabeled substrates, add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

For fluorescent substrates, lyse the vesicles and measure the fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition by comparing the substrate transport in the presence of the test compound to the control (vehicle) wells. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based BCRP Inhibition Assay (e.g., Caco-2 or MDCKII-BCRP)

This assay assesses the ability of a compound to inhibit BCRP-mediated efflux in a cellular context, providing insights into its potential for drug-drug interactions at biological barriers.

Materials:

-

A polarized cell line overexpressing BCRP (e.g., Caco-2 or MDCKII-BCRP) grown on permeable supports (e.g., Transwell™ inserts).

-

A known BCRP substrate that is poorly permeable (e.g., Hoechst 33342, pheophorbide A).[5]

-

Test compound: this compound.

-

Positive control inhibitor (e.g., Ko143).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable transport medium.

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Culture: Culture the BCRP-expressing cells on permeable supports until a confluent monolayer with well-developed tight junctions is formed.

-

Compound Treatment: Pre-incubate the cell monolayers with various concentrations of this compound or the positive control in the transport medium.

-

Substrate Addition: Add the BCRP substrate to the apical or basolateral compartment of the permeable support.

-

Incubation: Incubate the plates at 37°C for a specified period (e.g., 1-2 hours).

-

Quantification of Intracellular Accumulation:

-

Lyse the cells and measure the intracellular concentration of the substrate using a fluorescence plate reader.

-

Alternatively, detach the cells and measure the intracellular fluorescence using a flow cytometer.

-

-

Data Analysis: Determine the increase in intracellular substrate accumulation in the presence of the inhibitor compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.

Signaling Pathways and Mechanism of Action

The expression and activity of BCRP are not static but are regulated by complex intracellular signaling pathways. Understanding these pathways is critical for contextualizing the action of BCRP inhibitors. The PI3K/Akt/mTOR pathway has been identified as a key regulator of BCRP.

PI3K/Akt/mTOR Signaling Pathway in BCRP Regulation

Activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is frequently observed in cancer and contributes to drug resistance. This pathway can upregulate BCRP expression and promote its translocation to the plasma membrane, thereby enhancing its drug efflux activity.[5][6]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling cascade and its influence on BCRP.

Caption: The PI3K/Akt/mTOR pathway promotes BCRP expression and function, leading to drug resistance.

Experimental Workflow for BCRP Inhibition

The general workflow for identifying and characterizing a BCRP inhibitor like this compound involves a series of in vitro and in vivo experiments.

Caption: A typical experimental workflow for the characterization of a novel BCRP inhibitor.

Logical Relationship of BCRP Inhibition and Reversal of Multidrug Resistance

The primary therapeutic rationale for developing BCRP inhibitors is to reverse MDR in cancer cells. The logical flow is straightforward: BCRP expels anticancer drugs, leading to reduced intracellular concentrations and consequently, drug resistance. A BCRP inhibitor blocks this efflux, restoring the intracellular drug concentration and sensitizing the cancer cells to the therapeutic agent.

Caption: Inhibition of BCRP by this compound restores cancer cell sensitivity to chemotherapy.

Conclusion

ML753286 is a potent and selective BCRP inhibitor with a favorable pharmacokinetic profile, making it a superior research tool compared to older inhibitors like Ko143. While the majority of the research has been conducted on the (S)-enantiomer, the available information suggests that ML753286, and by extension its (6R) isomer, holds significant promise for further investigation in overcoming BCRP-mediated multidrug resistance. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the field of drug development and cancer therapeutics. Further studies are warranted to specifically delineate the activity and properties of the this compound enantiomer.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of a new inhibitor of breast cancer resistance protein with significantly improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. PI3K/Akt inhibition and down-regulation of BCRP re-sensitize MCF7 breast cancer cell line to mitoxantrone chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6R)-ML753286: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance in cancer. As an isomer of ML753286 and an analog of the well-characterized BCRP inhibitor Ko143, this compound presents a promising scaffold for the development of agents to overcome chemotherapy resistance.[1] This technical guide provides a comprehensive overview of the chemical structure, a putative synthesis pathway, and the biological context of this compound, with a focus on its inhibitory action on BCRP and the associated signaling pathways. Detailed experimental methodologies are provided to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₀H₂₅N₃O₃ and a molecular weight of 355.43 g/mol .[1] Its structure is characterized by a tetracyclic core, which is fundamental to its interaction with the BCRP transporter.

SMILES: C[C@H]1C(N2--INVALID-LINK--CC3=C(NC4=C3C=CC(OC)=C4)[C@H]2CC(C)C)=O[1]

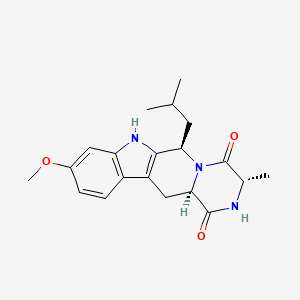

2D Structure:

Caption: 2D chemical structure of this compound.

Putative Synthesis Protocol

Key Stages:

-

Formation of the Tetrahydro-β-carboline Core: A key step would be the Bischler–Napieralski reaction of an amide derived from 6-methoxy-L-tryptophan methyl ester and isovaleric acid, followed by a substrate-controlled stereoselective reduction of the resulting imine to form the tetrahydro-β-carboline core.

-

Diketopiperazine Ring Formation: The diketopiperazine ring is typically formed through the cyclization of a dipeptide precursor. In this case, it would likely involve the coupling of the tetrahydro-β-carboline intermediate with an appropriate amino acid derivative, followed by cyclization.

-

Introduction of the (6R) Stereocenter: The specific stereochemistry at the 6-position would be established either through the use of a chiral starting material or through a stereoselective reaction during the synthesis.

Experimental Workflow for Synthesis:

Caption: Putative synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP), with a reported IC₅₀ of 0.6 μM.[1] BCRP is an efflux transporter that actively pumps a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells, thereby conferring multidrug resistance.

BCRP Inhibition

The primary mechanism of action of this compound is the direct inhibition of the transport function of BCRP. By binding to the transporter, likely within the transmembrane domain, it prevents the efflux of BCRP substrates, leading to their intracellular accumulation and enhanced cytotoxic effect in cancer cells.

Signaling Pathways

The expression and activity of BCRP are regulated by various intracellular signaling pathways. A key pathway implicated in BCRP-mediated drug resistance is the PI3K/Akt pathway . Hyperactivation of this pathway is frequently observed in cancer and can lead to the upregulation of BCRP expression. While direct studies on the effect of this compound on the PI3K/Akt pathway are lacking, its role as a BCRP inhibitor suggests that it can counteract the downstream effects of this pathway in promoting drug resistance.

Signaling Pathway Diagram:

References

An In-depth Technical Guide to (6R)-ML753286: A Selective Breast Cancer Resistance Protein (BCRP) Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental methodologies related to (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Core Chemical Properties

This compound is an orally active small molecule that has demonstrated significant potential in overcoming multidrug resistance mediated by the BCRP transporter.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₅N₃O₃ | [1] |

| Molecular Weight | 355.43 g/mol | [1] |

| IUPAC Name | (6R)-6-((4-methoxy-1H-indol-2-yl)methyl)-3-(2-methylpropyl)-6-methylpiperazine-2,5-dione | Inferred from chemical structure |

| CAS Number | Not available | |

| Physical State | Solid | |

| Solubility | Information not publicly available | |

| Melting Point | Information not publicly available | |

| Boiling Point | Information not publicly available |

Mechanism of Action: BCRP Inhibition

This compound functions as a selective inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1][3] BCRP is an ATP-dependent efflux transporter that plays a crucial role in the disposition of a wide range of xenobiotics, including many anticancer drugs.[3] By actively pumping these drugs out of cancer cells, BCRP can significantly reduce their intracellular concentration, leading to multidrug resistance.

The inhibitory action of this compound on BCRP leads to an increased intracellular accumulation of co-administered BCRP substrate drugs in cancer cells, thereby restoring their therapeutic efficacy. The reported half-maximal inhibitory concentration (IC₅₀) for this compound against BCRP is 0.6 μM.[1][2]

References

The Discovery and Synthesis of (6R)-ML753286: A Potent and Selective BCRP Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-ML753286 is a novel, potent, and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer and affecting drug disposition. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are presented to support researchers in the fields of oncology, pharmacology, and medicinal chemistry.

Introduction: The Challenge of BCRP-Mediated Multidrug Resistance

The efficacy of numerous chemotherapeutic agents is hampered by the development of multidrug resistance (MDR), a phenomenon whereby cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer drugs. A primary mechanism underlying MDR is the overexpression of ABC transporters, which function as ATP-dependent efflux pumps, actively extruding cytotoxic drugs from cancer cells and thereby reducing their intracellular concentration and therapeutic effect.

The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent member of the ABC transporter superfamily. BCRP is a 72-kDa half-transporter that forms functional homodimers or oligomers in the plasma membrane. It possesses a broad substrate specificity, transporting a wide range of anticancer drugs, including topotecan, irinotecan, methotrexate, and mitoxantrone, as well as various other xenobiotics and endogenous molecules. High expression of BCRP has been observed in numerous cancer types and is associated with poor clinical outcomes. Therefore, the development of potent and selective BCRP inhibitors is a critical strategy to overcome MDR and enhance the efficacy of cancer chemotherapy.

Discovery of this compound: A Ko143 Analog with Enhanced Properties

This compound was identified through a medicinal chemistry campaign aimed at developing analogs of Ko143, a known potent but metabolically labile BCRP inhibitor. The discovery process focused on modifying the Ko143 scaffold to improve metabolic stability and pharmacokinetic properties while retaining high inhibitory potency and selectivity for BCRP.

This compound, also referred to in the literature as compound '99', emerged from a series of tetrahydro-β-carboline derivatives. A key finding during its development was the critical importance of stereochemistry for its biological activity. The diastereoisomer of this compound was found to be inactive, highlighting the specific spatial arrangement required for effective interaction with the BCRP transporter. This stereoselectivity underscores the well-defined nature of the inhibitor binding site on BCRP.

Synthesis of this compound

The synthesis of this compound is based on established methods for the construction of the tetrahydro-β-carboline scaffold, which is also present in the parent compound, Ko143. The following represents a plausible synthetic route based on the available literature for related analogs.

Proposed Synthetic Scheme

A detailed, step-by-step synthesis protocol is provided in the Experimental Protocols section.

The synthesis commences with the Pictet-Spengler reaction between a protected L-tryptophan derivative and an appropriate aldehyde to stereoselectively form the tetrahydro-β-carboline core. Subsequent functional group manipulations, including amide coupling and cyclization, lead to the final product. The stereochemistry at the 6-position is dictated by the starting L-tryptophan derivative and is maintained throughout the synthetic sequence.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of BCRP-mediated drug efflux. In vitro studies have demonstrated its ability to reverse BCRP-mediated resistance to various anticancer drugs.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay System | Reference |

| BCRP IC50 | 0.6 µM | BCRP-overexpressing cells | [1] |

| P-gp Inhibition | No significant inhibition | P-gp overexpressing cells | [2] |

| OATP Inhibition | No significant inhibition | OATP-expressing systems | [2] |

As shown in Table 1, this compound exhibits high potency against BCRP with an IC50 value of 0.6 µM[1]. Importantly, it demonstrates excellent selectivity, with no significant inhibitory activity against other clinically relevant drug transporters such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs)[2]. This selectivity is a crucial attribute for a clinical candidate, as it minimizes the potential for off-target effects and complex drug-drug interactions.

Preclinical Pharmacokinetics and ADME Properties

The preclinical absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) properties of this compound have been evaluated in rodents. These studies indicate that the compound possesses favorable characteristics for in vivo applications.

Table 2: Summary of Preclinical Pharmacokinetic and ADME Properties of this compound

| Parameter | Observation | Species | Reference |

| Oral Bioavailability | Effective at oral doses of 50-300 mg/kg | Mice and Rats | [2] |

| Plasma Stability | Stable in plasma | Rodents and Human | [2] |

| Metabolic Stability | Low to medium clearance in liver S9 fractions | Rodents and Human | [2] |

| Permeability | High permeability | In vitro models | [2] |

| Efflux Substrate | Not a substrate for major efflux transporters | In vitro models | [2] |

This compound has been shown to be orally active, effectively inhibiting BCRP function in mice and rats at doses ranging from 50 to 300 mg/kg[2]. It exhibits good stability in plasma and has a low to medium clearance in liver microsomal fractions, suggesting a reasonable metabolic half-life[2]. Its high permeability and the fact that it is not a substrate for major efflux transporters contribute to its favorable pharmacokinetic profile[2].

Mechanism of Action: Inhibition of BCRP-Mediated Efflux

The primary mechanism of action of this compound is the direct inhibition of the BCRP transporter. BCRP utilizes the energy from ATP hydrolysis to actively transport its substrates out of the cell. By binding to BCRP, this compound prevents the efflux of co-administered anticancer drugs, leading to their intracellular accumulation and enhanced cytotoxicity in cancer cells.

Figure 1: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative procedure based on the synthesis of structurally related tetrahydro-β-carboline analogs.

-

Step 1: Pictet-Spengler Reaction. To a solution of N-Boc-L-tryptophan methyl ester in a suitable solvent (e.g., dichloromethane), add isobutyraldehyde. The reaction is typically catalyzed by a Lewis acid (e.g., trifluoroacetic acid) and stirred at room temperature until completion. The product, a mixture of diastereomers, is purified by column chromatography to isolate the desired (1R,3S)-diastereomer.

-

Step 2: Amide Coupling. The isolated tetrahydro-β-carboline is deprotected (e.g., removal of the Boc group with TFA) and then coupled with a suitably protected glutamic acid derivative (e.g., N-Fmoc-L-glutamic acid γ-tert-butyl ester) using a standard peptide coupling reagent (e.g., HATU, HOBt, and DIPEA) in a solvent like DMF.

-

Step 3: Deprotection and Cyclization. The Fmoc protecting group is removed using a base (e.g., piperidine in DMF). The resulting free amine undergoes spontaneous intramolecular cyclization to form the diketopiperazine ring.

-

Step 4: Final Deprotection. The tert-butyl ester is removed under acidic conditions (e.g., TFA in dichloromethane) to yield the final product, this compound. The product is purified by preparative HPLC.

In Vitro BCRP Inhibition Assay (Vesicular Transport Assay)

This protocol describes a common method to assess the inhibitory potential of a compound on BCRP-mediated transport using inside-out membrane vesicles prepared from cells overexpressing BCRP.

-

Preparation of Vesicles: Inside-out membrane vesicles are prepared from Sf9 insect cells or HEK293 cells overexpressing human BCRP.

-

Assay Buffer: Prepare an assay buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, pH 7.0).

-

Reaction Mixture: In a 96-well plate, combine the BCRP-containing membrane vesicles, the test compound (this compound at various concentrations), and a known BCRP substrate (e.g., [³H]-methotrexate or estrone-3-sulfate).

-

Initiation of Transport: The transport reaction is initiated by the addition of ATP. Control reactions are performed in the presence of AMP instead of ATP to determine ATP-independent substrate association with the vesicles.

-

Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of transport.

-

Termination and Filtration: The reaction is stopped by the addition of ice-cold wash buffer. The mixture is then rapidly filtered through a glass fiber filter plate to separate the vesicles from the assay medium.

-

Quantification: The amount of radiolabeled substrate trapped inside the vesicles is quantified by liquid scintillation counting.

-

Data Analysis: The ATP-dependent transport is calculated by subtracting the counts in the AMP-containing wells from the ATP-containing wells. The percent inhibition by the test compound is calculated relative to the control (no inhibitor). IC50 values are determined by non-linear regression analysis.

Logical Workflow for BCRP Inhibitor Discovery and Development

The discovery and development of a BCRP inhibitor like this compound follows a structured workflow.

Figure 2: A generalized workflow for the discovery and development of a BCRP inhibitor.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective BCRP inhibitors. Its high potency, selectivity, and favorable preclinical pharmacokinetic profile make it a valuable tool for studying the role of BCRP in vitro and in vivo, and a promising candidate for further development as an MDR reversal agent in cancer therapy.

Future research should focus on detailed in vivo efficacy studies in combination with various BCRP substrate chemotherapeutics in different cancer models. Further investigation into its safety profile and potential for drug-drug interactions will be crucial for its translation to the clinic. The stereoselective synthesis and potent activity of this compound also provide a valuable structural template for the design of next-generation BCRP inhibitors with even further improved properties.

References

- 1. Breast cancer resistance protein (BCRP/ABCG2): its role in multidrug resistance and regulation of its gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical ADME Properties of (6R)-ML753286: A Technical Guide

This technical guide provides an in-depth overview of the preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (6R)-ML753286, a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP). The information herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Preclinical ADME Profile

This compound has been characterized through a series of in vitro ADME assays to evaluate its potential as a drug candidate. These studies have demonstrated its high permeability, moderate metabolic stability, and specific interaction with the BCRP transporter.[1]

Data Summary

The following tables summarize the key quantitative data from preclinical ADME studies of this compound.

Table 1: In Vitro Permeability of this compound

| Assay System | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio | Classification |

| Caco-2 Cells | High (Specific value not publicly available) | Not an efflux transporter substrate | High Permeability |

Data adapted from preclinical studies.[1]

Table 2: In Vitro Metabolic Stability of this compound

| Test System | Clearance | Classification |

| Rodent Liver S9 Fractions | Low to Medium | Moderately Stable |

| Human Liver S9 Fractions | Low to Medium | Moderately Stable |

Data adapted from preclinical studies.[1]

Table 3: Transporter Interaction Profile of this compound

| Transporter | Interaction | Specificity |

| BCRP (ABCG2) | Potent Inhibitor | Selective |

| P-glycoprotein (P-gp) | No significant inhibition | Selective |

| Organic Anion-Transporting Polypeptide (OATP) | No significant inhibition | Selective |

Data adapted from preclinical studies.[1]

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays typically used to characterize compounds like this compound.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound.[2][3][4]

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[2][5]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Compound Application: The test compound, this compound, is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).

-

Sampling: At predetermined time points, samples are taken from the receiver compartment (basolateral for A-to-B, apical for B-to-A).

-

Quantification: The concentration of this compound in the samples is determined using LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

-

Efflux Ratio: The efflux ratio is calculated as the ratio of Papp (B-to-A) to Papp (A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Liver S9 Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by a broad range of phase I and phase II enzymes present in the liver S9 fraction.[6][7][8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing liver S9 fraction from the desired species (e.g., human, rat, mouse) in a suitable buffer.

-

Cofactor Addition: The reaction is initiated by adding cofactors such as NADPH and UDPGA to support phase I and phase II metabolic reactions, respectively.

-

Incubation: this compound is added to the reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by the addition of a cold organic solvent, such as acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound, this compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From this, the half-life (t½) and intrinsic clearance (CLint) are calculated.

BCRP Inhibition Assay

This assay determines the potential of a compound to inhibit the BCRP transporter.[9][10]

-

Test System: A cellular system overexpressing BCRP, such as MDCKII-BCRP cells, or membrane vesicles containing BCRP are used.[9]

-

Probe Substrate: A known fluorescent or radiolabeled BCRP substrate (e.g., pheophorbide A, estrone-3-sulfate) is used.

-

Incubation: The test system is incubated with the probe substrate in the presence and absence of various concentrations of the test compound, this compound.

-

Measurement of Transport: The amount of probe substrate transported across the cell monolayer or into the membrane vesicles is measured. This can be done by quantifying fluorescence or radioactivity.

-

IC₅₀ Determination: The concentration of this compound that causes 50% inhibition of the probe substrate transport (IC₅₀) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Mechanism of BCRP Inhibition by this compound

Caption: BCRP-mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for determining compound permeability using the Caco-2 assay.

References

- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. mttlab.eu [mttlab.eu]

- 7. mttlab.eu [mttlab.eu]

- 8. S9 Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. BCRP Inhibition | Evotec [evotec.com]

- 10. BCRP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

(6R)-ML753286 Pharmacokinetics in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic properties of (6R)-ML753286 in rodent models. This compound is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug disposition and multidrug resistance. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a tool to probe BCRP function and as a potential co-therapeutic agent.

Executive Summary

This compound, an analog of Ko143, has been evaluated in preclinical studies involving both mice and rats to characterize its pharmacokinetic profile. It is a potent inhibitor of BCRP but not P-glycoprotein (P-gp), organic anion-transporting polypeptides (OATPs), or major cytochrome P450s (CYPs).[1] The compound exhibits high permeability and is not a substrate of efflux transporters.[1] It demonstrates low to medium clearance in rodent and human liver S9 fractions and is stable in the plasma of various species.[1] In vivo studies have confirmed its ability to inhibit BCRP function in both mice and rats at specific doses.[1]

Quantitative Pharmacokinetic Data

While the primary literature provides dosing information, specific quantitative pharmacokinetic parameters for this compound are not fully detailed in publicly available abstracts. However, data for the closely related (S)-enantiomer, (S)-ML753286, in rats offer valuable insights into the compound's behavior.

Table 1: Pharmacokinetic Parameters of (S)-ML753286 in Sprague-Dawley Rats

| Parameter | Intravenous (2.0 mg/kg) | Oral (20 mg/kg) |

| Clearance (CL) | 1.54 L/h/kg | - |

| Bioavailability (F) | - | 123% |

| Half-life (t1/2) | 0.9 h | 2.0 h |

Data sourced from Li et al. (2016) for the (S)-enantiomer.

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are based on the available literature and general practices in the field.

Animal Models

-

Mice: Wild-type and Bcrp knockout (Abcg2-/-) FVB mice were used.[1]

-

Rats: Male Sprague-Dawley or Wistar rats were utilized in the studies.[1]

Dosing and Administration

-

Mice (Oral): A single dose of 50-300 mg/kg was administered.[1]

-

Rats (Intravenous): A single dose of 20 mg/kg was administered.[1]

-

Rats (Oral): A single dose of 25 mg/kg was administered.[1]

-

Formulation: For the related (S)-enantiomer, the compound was formulated in 0.5% HPMC/0.2% Tween80 for both intravenous and oral administration.

Sample Collection and Analysis

-

Blood Sampling: For studies on the (S)-enantiomer, blood samples (approximately 200 µL) were collected from the jugular vein at predose and at 0.083, 0.25, 0.5, 1, 4, 8, and 24 hours post-dose into tubes containing K2EDTA.

-

Plasma Processing: Whole blood was centrifuged to separate plasma, which was then stored at approximately 4°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard practice for such studies.

Mechanism of Action and Experimental Workflow Visualization

To better illustrate the underlying principles and processes, the following diagrams have been generated using the DOT language.

Signaling Pathway: BCRP Inhibition by this compound

Caption: Mechanism of BCRP inhibition by this compound.

Experimental Workflow: Rodent Pharmacokinetic Study

Caption: General workflow for an in vivo pharmacokinetic study.

Discussion and Conclusion

The available data indicate that this compound is a selective and stable BCRP inhibitor with a pharmacokinetic profile suitable for in vivo studies in rodents. The high oral bioavailability observed for its (S)-enantiomer suggests that the compound is well-absorbed. The ability to inhibit BCRP at relevant doses in both mice and rats makes it a valuable tool for investigating the role of this transporter in drug disposition and for potentially overcoming BCRP-mediated drug resistance. Further studies detailing the full pharmacokinetic parameters of the (6R)-enantiomer would be beneficial for a more complete understanding of its in vivo behavior and for guiding its use in future research.

References

The Role of (6R)-ML753286 in Drug Transport Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a crucial ATP-binding cassette (ABC) transporter. BCRP plays a significant role in multidrug resistance in cancer and influences the pharmacokinetics of numerous drugs by limiting their absorption and facilitating their excretion. This technical guide provides an in-depth overview of the role of this compound in drug transport studies, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. This compound, an analog of Ko143, has been developed to overcome the limitations of earlier BCRP inhibitors, such as non-specificity and instability.[1]

Core Mechanism of Action

This compound functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively pump a wide variety of substrates out of cells. This process is a key mechanism of cellular detoxification and contributes to the barrier function in tissues like the intestine, blood-brain barrier, and placenta. In cancer cells, overexpression of BCRP can lead to the efflux of chemotherapeutic agents, rendering the cells resistant to treatment. This compound binds to BCRP, likely at the substrate-binding domain, and prevents the transport of BCRP substrates, thereby increasing their intracellular concentration.

Figure 1: Mechanism of BCRP inhibition by this compound.

Quantitative Data

This compound is a highly potent inhibitor of BCRP. The following table summarizes the key quantitative data available for its stereoisomer, (S)-ML753286, which is also a potent BCRP inhibitor. It is important to note that while the (6R) enantiomer is specified in the topic, much of the publicly available data refers to the (S) enantiomer or the racemic mixture.

| Parameter | Value | Transporter | Assay System | Reference |

| IC50 | 0.6 µM | BCRP (ABCG2) | BCRP efflux transporter assay | [2][3] |

Note: This data is for (S)-ML753286. Further studies may be required to fully characterize the enantiomer-specific activity of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of BCRP inhibition. The following sections provide methodologies for key in vitro assays used to characterize compounds like this compound. While the specific protocols used for the preclinical characterization of this compound are not fully detailed in the public domain, the following represent standard and widely accepted methods in the field.

BCRP Inhibition Assay (Vesicle-Based)

This assay utilizes inside-out membrane vesicles prepared from cells overexpressing human BCRP to directly measure the inhibition of transporter-mediated substrate uptake.

Materials:

-

BCRP-expressing membrane vesicles

-

A suitable BCRP substrate (e.g., [³H]-Estrone-3-sulfate, [³H]-mitoxantrone, or a fluorescent substrate)

-

This compound or other test compounds

-

Assay buffer (e.g., Tris-HCl, MgCl₂, ATP)

-

Scintillation fluid and counter (for radiolabeled substrates) or fluorescence plate reader

Protocol:

-

Thaw BCRP membrane vesicles on ice.

-

Prepare a reaction mixture containing the assay buffer, ATP, and the BCRP substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a positive control inhibitor (e.g., Ko143) and a vehicle control (e.g., DMSO).

-

Initiate the transport reaction by adding the membrane vesicles to the reaction mixture.

-

Incubate at 37°C for a predetermined time (e.g., 5-10 minutes).

-

Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the assay medium.

-

Wash the filters with ice-cold wash buffer to remove unbound substrate.

-

Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting or fluorescence measurement.

-

Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Figure 2: Workflow for a vesicle-based BCRP inhibition assay.

Caco-2 Bidirectional Permeability Assay

This assay is used to assess the potential of a compound to be a substrate or inhibitor of efflux transporters, including BCRP, in a cell-based model that mimics the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS) or other transport medium

-

This compound and a known BCRP substrate

-

Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Protocol:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

To assess if a compound is a BCRP substrate, add the compound to either the apical (A) or basolateral (B) chamber and measure its appearance in the opposite chamber over time. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux.

-

To assess BCRP inhibition, perform the bidirectional transport of a known BCRP substrate in the presence and absence of this compound.

-

Add the BCRP substrate and this compound to the donor chamber (apical or basolateral).

-

At specified time points, collect samples from the receiver chamber.

-

Quantify the concentration of the BCRP substrate in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and determine the effect of this compound on the efflux ratio of the BCRP substrate. A significant reduction in the efflux ratio in the presence of this compound indicates BCRP inhibition.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

-

Pooled human or animal liver microsomes

-

This compound

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other organic solvent to stop the reaction

-

LC-MS/MS for quantification

Protocol:

-

Prepare a reaction mixture containing liver microsomes and phosphate buffer.

-

Add this compound to the reaction mixture.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining this compound.

-

Plot the natural logarithm of the percentage of remaining compound against time and determine the half-life (t½) and intrinsic clearance (CLint).

Preclinical Pharmacokinetic Profile

Preclinical studies in rats have shown that (S)-ML753286 exhibits a favorable pharmacokinetic profile with lower clearance and higher bioavailability compared to other BCRP inhibitors.[3] A study on ML753286 (chirality not specified) indicated it has high permeability and is not a substrate of efflux transporters.[1] It demonstrates low to medium clearance in rodent and human liver S9 fractions and is stable in plasma across species.[1]

Conclusion

This compound is a valuable research tool for investigating the role of the BCRP transporter in drug disposition and multidrug resistance. Its potency and selectivity make it a superior choice over many non-specific or unstable inhibitors. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of BCRP inhibitors and substrates. Further investigation into the specific properties of the (6R) enantiomer will continue to enhance our understanding of BCRP-mediated drug transport and aid in the development of strategies to overcome multidrug resistance and improve drug efficacy.

References

Methodological & Application

Application Notes and Protocols for (6R)-ML753286: An In Vitro Assessment of a Selective BCRP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. Inhibition of BCRP can restore the efficacy of these anticancer drugs. This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on BCRP.

Introduction

The overexpression of ABC transporters, such as the Breast Cancer Resistance Protein (BCRP), is a significant mechanism by which cancer cells develop resistance to chemotherapy. BCRP acts as an efflux pump, reducing the intracellular concentration of cytotoxic drugs and thereby diminishing their therapeutic effect. This compound, an analog of Ko143, has been identified as a selective and potent inhibitor of BCRP.[1] Understanding its inhibitory profile is crucial for its development as a potential MDR reversal agent. The following application notes provide quantitative data and detailed protocols for assessing the in vitro activity of this compound.

Quantitative Data

The inhibitory potency of ML753286 against BCRP has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.

| Compound | Isomer | Assay Type | Cell Line/System | Substrate | IC50 (µM) |

| ML753286 | (6R) | BCRP Efflux Inhibition | Not Specified | Not Specified | 0.6[2] |

| ML753286 | (S) | BCRP Efflux Inhibition | Not Specified | Not Specified | 0.6[3][4] |

Signaling Pathway and Mechanism of Action

This compound functions as a direct inhibitor of the BCRP transporter. In cancer cells overexpressing BCRP, chemotherapeutic drugs are actively pumped out of the cell, leading to reduced intracellular drug accumulation and subsequent drug resistance. This compound binds to BCRP, blocking its efflux function. This inhibition leads to an increased intracellular concentration of the co-administered anticancer drug, thereby restoring its cytotoxic effect on the cancer cell.

Figure 1. Mechanism of BCRP inhibition by this compound.

Experimental Protocols

Several in vitro assays can be employed to determine the BCRP inhibitory activity of this compound. Below are detailed protocols for commonly used methods.

Hoechst 33342 Accumulation Assay

This assay utilizes the fluorescent substrate Hoechst 33342, which is a known substrate of BCRP. Inhibition of BCRP-mediated efflux leads to increased intracellular accumulation of the dye, resulting in a higher fluorescence signal.

Materials:

-

BCRP-overexpressing cells (e.g., MDCKII-BCRP, HEK293-BCRP) and parental control cells.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Hoechst 33342 dye.

-

This compound.

-

Positive control inhibitor (e.g., Ko143).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the BCRP-overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and culture overnight.

-

Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer.

-

Incubation: Remove the culture medium and wash the cells with pre-warmed assay buffer. Add the compound dilutions to the respective wells.

-

Substrate Addition: Add Hoechst 33342 to a final concentration of 5 µM to all wells.

-

Accumulation: Incubate the plate at 37°C for 60 minutes in the dark.

-

Washing: Remove the incubation solution and wash the cells three times with ice-cold PBS.

-

Fluorescence Measurement: Add lysis buffer to each well and measure the intracellular fluorescence using a plate reader (Excitation: ~350 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in the presence of this compound to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.

Mitoxantrone Efflux Assay using Flow Cytometry

Mitoxantrone is a fluorescent anticancer drug and a BCRP substrate. This assay measures the ability of this compound to block the efflux of mitoxantrone from BCRP-overexpressing cells.

Materials:

-

BCRP-overexpressing cells and parental control cells.

-

Culture medium.

-

Mitoxantrone.

-

This compound.

-

Positive control inhibitor (e.g., Ko143).

-

Flow cytometer.

Protocol:

-

Cell Preparation: Harvest the cells and resuspend them in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Incubation: Aliquot the cell suspension into flow cytometry tubes. Add varying concentrations of this compound or the positive control and incubate at 37°C for 15 minutes.

-

Substrate Loading: Add mitoxantrone to a final concentration of 10 µM and incubate at 37°C for 30 minutes.

-

Efflux: Pellet the cells by centrifugation, remove the supernatant, and resuspend in fresh, pre-warmed assay buffer containing the respective inhibitor concentrations. Incubate at 37°C for 60-90 minutes to allow for efflux.

-

Washing: Place the tubes on ice and wash the cells twice with ice-cold PBS.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular mitoxantrone fluorescence using a flow cytometer (Excitation: 633 nm, Emission: ~685 nm).

-

Data Analysis: Compare the mean fluorescence intensity of cells treated with this compound to the control to determine the inhibition of efflux.

Caco-2 Bidirectional Transport Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer and endogenously expresses BCRP on the apical membrane. This assay assesses the effect of this compound on the directional transport of a BCRP substrate.

Materials:

-

Caco-2 cells.

-

Transwell® inserts.

-

Culture medium.

-

BCRP substrate (e.g., [³H]-estrone-3-sulfate).

-

This compound.

-

Scintillation counter.

Protocol:

-

Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

Apical to Basolateral (A-B): Add the BCRP substrate with or without this compound to the apical chamber.

-

Basolateral to Apical (B-A): Add the BCRP substrate with or without this compound to the basolateral chamber.

-

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

-

Quantification: Determine the concentration of the substrate in the samples using a scintillation counter.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active transport. A decrease in the efflux ratio in the presence of this compound demonstrates BCRP inhibition.

Figure 2. Workflow for the Caco-2 bidirectional transport assay.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound as a BCRP inhibitor. The quantitative data and understanding of its mechanism of action are essential for its continued development as a therapeutic agent to overcome multidrug resistance in cancer. These assays are fundamental tools for researchers in pharmacology and drug discovery to evaluate the potential of novel BCRP inhibitors.

References

- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorbyt.com [biorbyt.com]

- 3. ML753286 ((S)-ML753286) | BCRP inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Use of (6R)-ML753286

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6R)-ML753286 is a potent and selective inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter. BCRP is a key player in multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. BCRP is also expressed in various physiological barriers, such as the intestine, blood-brain barrier, and placenta, where it influences the absorption, distribution, and elimination of drugs.[1][2] this compound, an analog of Ko143, offers a valuable tool for in vivo studies to investigate the role of BCRP in drug disposition and to overcome BCRP-mediated drug resistance.[1] Unlike earlier BCRP inhibitors like fumitremorgin C (FTC), this compound and its parent compound Ko143 exhibit low in vivo neurotoxicity.

Mechanism of Action

This compound functions by directly inhibiting the efflux activity of the BCRP transporter. BCRP is an ATP-dependent efflux pump that utilizes the energy from ATP hydrolysis to transport its substrates across cell membranes. By binding to BCRP, this compound non-competitively or competitively inhibits this transport process, leading to increased intracellular accumulation of BCRP substrate drugs in cancer cells or enhanced systemic exposure of co-administered substrate drugs.

Below is a diagram illustrating the role of BCRP in drug efflux and its inhibition by this compound.

Caption: BCRP-mediated drug efflux and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vivo studies.

Table 1: Effective Doses of this compound for BCRP Inhibition in Rodents [1]

| Animal Model | Route of Administration | Dose Range | Outcome |

| Mice (FVB) | Oral (p.o.) | 50 - 300 mg/kg | Inhibition of BCRP function |

| Mice (FVB) | Intravenous (i.v.) | 20 mg/kg | Inhibition of BCRP function |

| Rats (Wistar) | Oral (p.o.) | 25 mg/kg | Inhibition of BCRP function |

Table 2: In Vivo BCRP Inhibition Study with Sulfasalazine in Mice

| Treatment Group | Sulfasalazine Dose (p.o.) | This compound Pre-treatment (p.o.) | Key Finding | Reference |

| Wild-type Mice | 20 mg/kg | Vehicle | Baseline sulfasalazine plasma levels | Adapted from[3] |

| Wild-type Mice | 20 mg/kg | 50-300 mg/kg | Significant increase in sulfasalazine plasma AUC | [1] |

| Bcrp-/- Mice | 20 mg/kg | Vehicle | Markedly elevated sulfasalazine plasma AUC | [3] |

Experimental Protocols

Protocol 1: In Vivo Assessment of BCRP Inhibition using Sulfasalazine

This protocol is designed to confirm the in vivo inhibitory activity of this compound on BCRP using the known BCRP substrate, sulfasalazine.

Materials:

-

This compound

-

Sulfasalazine

-

Vehicle: Phosphate-buffered saline (PBS) containing 0.5% methylcellulose

-

Wild-type mice (e.g., FVB strain)

-

Standard laboratory equipment for oral gavage and blood collection

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

-

Formulation Preparation:

-

Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 5, 10, 30 mg/mL for doses of 50, 100, 300 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Prepare a solution or suspension of sulfasalazine in the vehicle at the appropriate concentration (e.g., 2 mg/mL for a 20 mg/kg dose).

-

-

Dosing:

-

Fast mice overnight prior to dosing.

-

Administer this compound or vehicle orally via gavage.

-

One hour after the administration of this compound or vehicle, administer sulfasalazine orally.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein) at multiple time points post-sulfasalazine administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).

-

Process blood to obtain plasma and store at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze plasma concentrations of sulfasalazine using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters for sulfasalazine, including the area under the plasma concentration-time curve (AUC).

-

Compare the AUC of sulfasalazine in mice treated with this compound to that in vehicle-treated mice. A significant increase in the AUC of sulfasalazine in the presence of this compound indicates BCRP inhibition.

-

Caption: Workflow for in vivo BCRP inhibition assessment.

Protocol 2: In Vivo Efficacy Study in a Xenograft Cancer Model

This protocol provides a general framework for evaluating the ability of this compound to enhance the efficacy of a chemotherapeutic agent in a human tumor xenograft model.

Materials:

-

This compound

-

BCRP substrate chemotherapeutic agent (e.g., topotecan, irinotecan)

-

Appropriate human cancer cell line that overexpresses BCRP

-

Immunocompromised mice (e.g., nude or SCID)

-

Vehicle for drug formulation

-

Standard laboratory equipment for cell culture, tumor implantation, drug administration, and tumor measurement.

Procedure:

-

Xenograft Model Development:

-

Culture the selected cancer cells under standard conditions.

-

Implant cancer cells subcutaneously into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Grouping and Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle, Chemotherapeutic agent alone, this compound alone, Chemotherapeutic agent + this compound).

-

Prepare formulations of the chemotherapeutic agent and this compound in a suitable vehicle.

-

Administer treatments according to a predefined schedule. For example:

-

This compound (e.g., 50 mg/kg, p.o.) administered 1 hour before the chemotherapeutic agent.

-

Chemotherapeutic agent (dose and route dependent on the specific drug) administered, for example, once daily or on a specific cycle.

-

-

-

Monitoring and Endpoints:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x length x width²).

-

Monitor animal body weight and overall health status.

-

The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include survival.

-

-

Data Analysis:

-

Plot mean tumor volume over time for each treatment group.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the differences between treatment groups. An enhanced anti-tumor effect in the combination group compared to the single-agent groups would indicate that this compound can overcome BCRP-mediated drug resistance.

-

Signaling Pathway

The PI3K/Akt signaling pathway has been implicated in the regulation of BCRP expression and function. Activation of this pathway can promote the translocation of BCRP to the cell membrane, thereby enhancing its drug efflux capacity.

Caption: PI3K/Akt pathway in BCRP regulation.

References

- 1. Preclinical absorption, distribution, metabolism, excretion and pharmacokinetics of a novel selective inhibitor of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Breast cancer resistance protein (Bcrp/abcg2) is a major determinant of sulfasalazine absorption and elimination in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mitoxantrone Accumulation Assays Using (6R)-ML753286

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, including mitoxantrone, ABCG2 reduces their intracellular concentration and therapeutic efficacy. (6R)-ML753286 is a potent and selective inhibitor of ABCG2, and can be utilized to reverse this resistance. This document provides detailed application notes and protocols for using this compound in mitoxantrone accumulation assays to assess the inhibition of ABCG2-mediated efflux.

Mitoxantrone is an ideal substrate for these assays due to its intrinsic fluorescence, which is enhanced in a lipid environment, allowing for quantification of its intracellular accumulation using techniques such as flow cytometry and fluorescence microscopy.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from mitoxantrone accumulation assays using this compound. Researchers should populate these tables with their experimental results.

Table 1: Effect of this compound on Mitoxantrone Accumulation in ABCG2-Overexpressing Cells

| Cell Line | Treatment | This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) | Fold Increase in Mitoxantrone Accumulation |